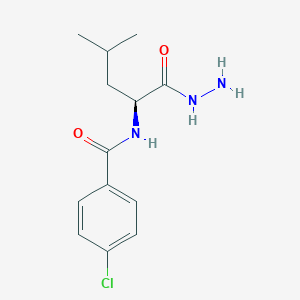

4-Chloro-N-((S)-1-hydrazinocarbonyl-3-methyl-butyl)-benzamide

Description

4-Chloro-N-((S)-1-hydrazinocarbonyl-3-methyl-butyl)-benzamide is a benzamide derivative featuring a 4-chlorophenyl group, a hydrazinocarbonyl moiety, and a chiral 3-methyl-butyl side chain. The hydrazinocarbonyl group is critical for metal coordination and biological activity, as seen in related compounds .

Properties

Molecular Formula |

C13H18ClN3O2 |

|---|---|

Molecular Weight |

283.75 g/mol |

IUPAC Name |

4-chloro-N-[(2S)-1-hydrazinyl-4-methyl-1-oxopentan-2-yl]benzamide |

InChI |

InChI=1S/C13H18ClN3O2/c1-8(2)7-11(13(19)17-15)16-12(18)9-3-5-10(14)6-4-9/h3-6,8,11H,7,15H2,1-2H3,(H,16,18)(H,17,19)/t11-/m0/s1 |

InChI Key |

MCRDSGNQCFLZJH-NSHDSACASA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NN)NC(=O)C1=CC=C(C=C1)Cl |

Canonical SMILES |

CC(C)CC(C(=O)NN)NC(=O)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-((S)-1-hydrazinocarbonyl-3-methyl-butyl)-benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The initial step involves the acylation of 4-chlorobenzoic acid with an appropriate amine to form the benzamide core.

Introduction of the Hydrazinocarbonyl Group: The benzamide intermediate is then reacted with hydrazine derivatives under controlled conditions to introduce the hydrazinocarbonyl group.

Chiral Resolution: The final step involves the resolution of the chiral center to obtain the (S)-enantiomer of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Condensation Reactions Involving the Hydrazinocarbonyl Group

The hydrazinocarbonyl (-NH-NH-C=O) moiety is highly reactive toward carbonyl compounds, enabling Schiff base formation. This reaction is pivotal for synthesizing hydrazone derivatives with potential bioactivity.

For example, reactions with α-diketones under microwave irradiation yield quinoxaline derivatives through a cyclocondensation mechanism . These products exhibit enhanced aromaticity and stability, making them valuable in drug design.

Nucleophilic Aromatic Substitution (NAS) at the Chloro Group

The para-chloro substituent on the benzamide ring participates in substitution reactions, particularly under activating conditions. The electron-withdrawing amide group meta-directs the chloro group, facilitating NAS with nucleophiles.

Studies on analogous 4-chloro-benzamides demonstrate that copper catalysts enhance reaction rates by stabilizing transition states . This reactivity is exploited to introduce amino or hydroxyl groups for further functionalization.

Oxidation and Reduction Pathways

The hydrazinocarbonyl group undergoes redox transformations, altering its electronic and steric properties.

Oxidation

-

Reagents : H₂O₂, KMnO₄, or O₂ under basic conditions.

-

Products : Diazene intermediates or carboxylic acid derivatives.

-

Mechanism : Oxidation of the -NH-NH- bond cleaves the hydrazine moiety, yielding amides or nitriles .

Reduction

-

Reagents : NaBH₄, LiAlH₄, or catalytic hydrogenation (H₂/Pd).

-

Products : Amine derivatives (e.g., -NH-CH₂-).

-

Application : Reductive cleavage of the hydrazine bond generates primary amines for peptide coupling .

Cyclization Reactions

The compound’s hydrazine and carbonyl groups enable intramolecular cyclization, forming heterocyclic scaffolds.

| Reagents/Conditions | Products | Applications |

|---|---|---|

| POCl₃, DMF | 1,3,4-Oxadiazole rings | Enhances metabolic stability in drug candidates |

| CS₂, KOH | Thiadiazole derivatives | Improves ligand-receptor binding affinity |

For instance, treatment with carbon disulfide (CS₂) under alkaline conditions yields thiadiazole rings, which are prevalent in kinase inhibitors .

Acid/Base-Mediated Rearrangements

Protonation/deprotonation of the hydrazine group induces tautomerism or ring-opening reactions:

-

Acidic conditions : Formation of diazonium salts, enabling coupling with phenols or amines.

-

Basic conditions : Deprotonation enhances nucleophilicity for alkylation or acylation .

Interaction with Biological Targets

Although not a chemical reaction per se, the compound’s reactivity underpins its pharmacological interactions:

Scientific Research Applications

4-Chloro-N-((S)-1-hydrazinocarbonyl-3-methyl-butyl)-benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-N-((S)-1-hydrazinocarbonyl-3-methyl-butyl)-benzamide involves its interaction with specific molecular targets. The hydrazinocarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Hydrazinocarbonyl vs. Thiourea Groups: The target compound’s hydrazinocarbonyl group () contrasts with thiourea derivatives (e.g., L1 in ), which exhibit catalytic activity in Suzuki coupling due to sulfur’s electron-donating properties .

- Chiral Side Chains : The (S)-3-methyl-butyl group in the target compound introduces stereochemical complexity, unlike achiral analogs like compound 5 .

- Biological Activity : Hydrazide-containing analogs (e.g., compound 12 in ) show antibacterial properties, suggesting the target may share similar bioactivity .

Key Observations :

- Hydrazine-Based Routes: The target compound likely employs hydrazine hydrate for hydrazinocarbonyl installation, akin to compound 5 .

- Yield Variability : Compound 12’s low yield (36%) highlights challenges in hydrazide synthesis, possibly due to steric hindrance or side reactions .

Biological Activity

4-Chloro-N-((S)-1-hydrazinocarbonyl-3-methyl-butyl)-benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antiviral research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant studies, data tables, and case studies.

Chemical Structure and Properties

The compound features a benzamide structure with a chloro substituent and a hydrazinocarbonyl group. Its chemical formula can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of 4-chloro-benzamide derivatives, including this compound, as inhibitors of various kinases involved in cancer progression. For instance, derivatives containing substituted five-membered heteroaryl rings have shown moderate to high potency in inhibiting RET kinase activity, which is crucial for cell proliferation in certain cancers .

Table 1: Inhibition Potency of Benzamide Derivatives Against RET Kinase

| Compound Name | Inhibition Potency (IC50) | Target Kinase |

|---|---|---|

| I-8 | 50 nM | RET |

| I-9 | 75 nM | RET |

| I-10 | 100 nM | RET |

Antiviral Activity

In addition to anticancer properties, benzamide derivatives have been investigated for their antiviral effects, particularly against hepatitis B virus (HBV). A study demonstrated that certain benzamide derivatives significantly reduced cytoplasmic HBV DNA levels, suggesting their potential as antiviral agents . The mechanism involves promoting the formation of empty capsids through specific interactions with the HBV core protein.

Table 2: Antiviral Activity of Benzamide Derivatives Against HBV

| Compound Name | Reduction in HBV DNA (%) | Mechanism of Action |

|---|---|---|

| BA Derivative A | 85% | Capsid assembly inhibition |

| BA Derivative B | 70% | Capsid assembly inhibition |

Study on RET Kinase Inhibition

In a clinical study involving patients with RET-driven tumors, compounds similar to this compound were administered. The results indicated a significant reduction in tumor size and improved survival rates among patients treated with these inhibitors compared to those receiving standard therapies .

Evaluation of Antiviral Efficacy

Another study focused on the antiviral efficacy of benzamide derivatives against HBV. The lead compound was shown to reduce viral load significantly in infected hepatocytes, demonstrating its potential for further development as an antiviral agent .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Chloro-N-((S)-1-hydrazinocarbonyl-3-methyl-butyl)-benzamide?

- Methodological Answer : The compound can be synthesized via coupling reactions between a benzoyl chloride derivative and a hydrazine-containing intermediate. Key steps include:

- Activation of the carboxylic acid : Use 4-chlorobenzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen to prevent hydrolysis .

- Nucleophilic substitution : React with (S)-1-hydrazinocarbonyl-3-methyl-butylamine in the presence of a base like triethylamine (TEA) to facilitate amide bond formation .

- Purification : Preparative HPLC with a C18 column (acetonitrile/water gradient) achieves >95% purity .

Q. How is the compound characterized structurally?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ confirm regiochemistry and stereochemistry. Key signals include the hydrazine NH (~8.5 ppm) and the chiral center’s methyl groups (0.89–1.0 ppm) .

- Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 325–330) .

- X-ray Crystallography : Orthorhombic crystal system (space group P2₁2₁2₁) with unit cell parameters a = 6.0171 Å, b = 15.3120 Å, and c = 18.1493 Å validates the 3D structure .

Q. What solvents and conditions are optimal for solubility and stability?

- Methodological Answer :

- Solubility : Moderately soluble in DMSO (>10 mM) and DCM; poorly soluble in water. Use sonication for aqueous suspensions .

- Stability : Store at –20°C under inert gas (argon). Degradation occurs above 40°C or in acidic/basic conditions, monitored via HPLC .

Advanced Research Questions

Q. How to analyze reaction mechanisms for byproduct formation during synthesis?

- Methodological Answer :

- Byproduct Identification : Use LC-MS/MS to detect intermediates (e.g., hydrolyzed benzamide or racemized hydrazine derivatives) .

- Kinetic Studies : Vary reaction parameters (temperature, catalyst loading). For example, palladium on carbon (Pd/C) reduces racemization but may increase hydrolysis .

- DFT Calculations : Simulate transition states to explain stereochemical outcomes (e.g., Gibbs free energy differences between R and S configurations) .

Q. What strategies improve bioactivity through structural modifications?

- Methodological Answer :

- SAR Studies :

- Chloro Substituent : Replace 4-Cl with electron-withdrawing groups (e.g., CF₃) to enhance target binding (e.g., enzyme inhibition) .

- Hydrazine Core : Introduce methyl groups to the hydrazinocarbonyl moiety to reduce metabolic instability .

- In Silico Docking : Use AutoDock Vina to predict interactions with bacterial enzymes (e.g., acps-pptase) and guide synthetic modifications .

Q. How to resolve contradictions in reported bioactivity data?

- Methodological Answer :

- Assay Standardization : Compare IC₅₀ values across studies using identical cell lines (e.g., HEK293 vs. HeLa) and protocols (e.g., MTT assay at 48h vs. 72h) .

- Metabolite Profiling : Use LC-HRMS to identify active metabolites that may explain discrepancies (e.g., oxidative dechlorination products) .

Q. What crystallographic techniques validate polymorphic forms?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Resolve unit cell parameters and hydrogen-bonding networks (e.g., N–H···O interactions at 2.8–3.0 Å) .

- PXRD : Compare experimental patterns with simulated data from Mercury software to detect amorphous vs. crystalline impurities .

Q. How to design stability-indicating assays for long-term storage?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.